molecular formula C19H28N2O3S B4742023 1-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}azepane

1-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}azepane

Cat. No. B4742023
M. Wt: 364.5 g/mol
InChI Key: WUCARRQNCHDOLG-UHFFFAOYSA-N
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Description

1-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}azepane is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. These compounds are notable for their potential applications in various areas of chemical research and pharmaceutical development, although the focus here will exclude drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of azepanes, including compounds similar to this compound, can be achieved through various methods, including intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides to produce azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014). Another approach involves the ring expansion of 2-alkenylazetidinium salts, offering a novel route to pyrrolidines and azepanes (Couty et al., 2006).

Molecular Structure Analysis

The molecular structure of azepane derivatives, including this compound, is characterized by their seven-membered nitrogen-containing rings. The structural analysis often involves computational methods to predict the conformation and reactivity of these compounds. For instance, computational and spectral studies provide insights into the geometrical configuration and electronic properties of similar azepane compounds (Kumar & Bhaskar, 2019).

Chemical Reactions and Properties

Azepanes undergo various chemical reactions, including intramolecular N-alkylation, leading to the formation of ring-expanded pyrrolidines and azepanes. The distribution of the resulting five- or seven-membered rings depends on the substitution pattern on the azetidine ring and the nature of the nucleophile used in the expansion process (Drouillat et al., 2016).

properties

IUPAC Name

1-(azepan-1-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-19(20-13-3-1-2-4-14-20)12-9-17-7-10-18(11-8-17)25(23,24)21-15-5-6-16-21/h7-8,10-11H,1-6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCARRQNCHDOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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